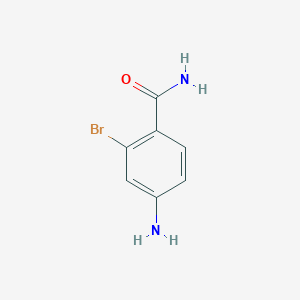

4-Amino-2-bromobenzamide

Description

Significance of Aminobenzamide and Halogenated Benzamide (B126) Scaffolds in Modern Organic Chemistry

Aminobenzamide and halogenated benzamide scaffolds are pivotal building blocks in the realm of modern organic chemistry. The benzamide moiety itself is a prevalent feature in numerous biologically active compounds and functional materials. dcu.ie The presence of an amino group introduces a site for further chemical modification, allowing for the construction of more complex molecular architectures. researchgate.net This functional group can participate in a variety of chemical reactions, including acylation and cyclization, which are fundamental to the synthesis of diverse organic molecules. smolecule.com

The incorporation of halogen atoms, such as bromine, into the benzamide scaffold further enhances its utility. Halogenation is a widely employed strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. researchgate.net The bromine atom in a halogenated benzamide can also serve as a handle for various cross-coupling reactions, providing a versatile entry point for the introduction of different substituents and the creation of novel molecular frameworks. guidechem.com The specific placement of both the amino and bromo groups on the benzamide ring, as seen in 4-Amino-2-bromobenzamide, offers a unique combination of reactive sites and electronic properties that are of great interest to synthetic and medicinal chemists.

Historical and Current Research Trajectories for Benzamide Derivatives in Chemical Synthesis

The study of benzamide derivatives has a rich history, with early research focusing on their synthesis and fundamental reactivity. Over the years, the focus has shifted towards harnessing their potential in various fields, most notably in medicinal chemistry. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai This has driven extensive research into the synthesis of novel benzamide analogues with improved efficacy and selectivity. nih.gov

Current research trajectories for benzamide derivatives are increasingly sophisticated. There is a strong emphasis on the development of highly selective and efficient synthetic methodologies to access structurally diverse benzamides. arabjchem.org This includes the use of modern catalytic systems and the exploration of multi-component reactions. rsc.org Furthermore, there is a growing interest in understanding the structure-activity relationships of benzamide derivatives to guide the rational design of new compounds with specific biological targets. nih.gov The investigation of halogenated aminobenzamides, like this compound, is a direct result of these evolving research trends, as scientists seek to explore the chemical space around this privileged scaffold.

Positional Isomerism and Structural Context of this compound within Substituted Benzamide Frameworks

The concept of positional isomerism is crucial in understanding the properties and reactivity of substituted benzamides. The arrangement of substituents on the benzene (B151609) ring can have a profound impact on the molecule's electronic distribution, steric environment, and intermolecular interactions. mdpi.com In the case of this compound, the substituents are located at specific positions relative to the benzamide group.

The amino group is at the 4-position (para), while the bromine atom is at the 2-position (ortho). This specific arrangement distinguishes it from its other possible isomers, such as 2-amino-4-bromobenzamide (B107191) or 2-amino-5-bromobenzamide. sigmaaldrich.comnih.gov Each isomer, while having the same molecular formula, will exhibit unique physical and chemical properties due to the different spatial relationships between the functional groups. For instance, the ortho-bromo substituent in this compound can influence the conformation of the amide group through steric and electronic effects. mdpi.com This structural context is a key determinant of how the molecule interacts with other reagents or biological targets. The study of such positional isomers is essential for a comprehensive understanding of the structure-property relationships within the substituted benzamide framework. nih.gov

| Property | Value |

| CAS Number | 609783-21-3 clearsynth.com |

| Molecular Formula | C₇H₇BrN₂O sigmaaldrich.com |

| Molecular Weight | 215.05 g/mol sigmaaldrich.com |

Overview of Research Objectives and Potential Contributions of Studies on this compound

The primary research objective for studying this compound is to explore its potential as a versatile intermediate in organic synthesis. clearsynth.com Its unique substitution pattern, featuring both an amino and a bromo group, makes it an attractive starting material for the synthesis of a variety of more complex molecules, including heterocyclic compounds. researchgate.net Researchers aim to develop efficient synthetic routes utilizing this compound and to investigate its reactivity in various chemical transformations.

The potential contributions of these studies are significant. By establishing robust synthetic methodologies using this compound, chemists can gain access to novel molecular scaffolds that may possess interesting biological activities. The insights gained from studying its reactivity can also contribute to a broader understanding of the chemistry of substituted benzamides. Ultimately, research on this compound has the potential to fuel the discovery of new compounds with applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-bromobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMNPTFVHFSDMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 4 Amino 2 Bromobenzamide and Its Derivatives

Nucleophilic Substitution and Aromatic Halogenation Pathways of Brominated Aminobenzamides

The benzene (B151609) ring in brominated aminobenzamides is subject to both nucleophilic and electrophilic substitution reactions, with the outcome depending on the reaction conditions and the nature of the attacking species.

Nucleophilic Substitution:

Nucleophilic aromatic substitution (S_NAr) on an aryl halide like 4-amino-2-bromobenzamide is generally challenging due to the high electron density of the aromatic ring. However, such reactions can proceed if the ring is sufficiently activated by electron-withdrawing groups and a strong nucleophile is used. The primary mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group (bromide), forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success. Subsequent departure of the bromide ion restores the aromaticity of the ring.

In the context of this compound, the amide group (-CONH2) is electron-withdrawing, which can help stabilize the Meisenheimer complex, but the amino group (-NH2) is strongly electron-donating, which deactivates the ring towards nucleophilic attack. The position of these groups relative to the bromine atom is critical. For multiple substitution reactions involving halogenoalkanes and primary amines (formed from ammonia), the primary amine can act as a nucleophile, attacking the delta-positive carbon of the halogenoalkane. chemguide.co.ukyoutube.com This process can continue to form secondary and tertiary amines. chemguide.co.uk

Aromatic Halogenation:

Aromatic halogenation is a form of electrophilic aromatic substitution (EAS). purechemistry.orglibretexts.org The mechanism involves the generation of a potent electrophile, typically a halonium ion (e.g., Br+), which is facilitated by a Lewis acid catalyst like FeBr3 or AlCl3. purechemistry.orglibretexts.orgyoutube.comkhanacademy.org The catalyst polarizes the halogen-halogen bond, creating a strong electrophile that can be attacked by the electron-rich aromatic ring. libretexts.orgyoutube.com

In this compound, the directing effects of the existing substituents determine the position of the incoming halogen.

Amino Group (-NH2): A powerful activating group that directs incoming electrophiles to the ortho and para positions.

Bromo Group (-Br): A deactivating group (due to its electronegativity) but is also an ortho, para-director (due to lone pair resonance).

Amide Group (-CONH2): A deactivating group that directs incoming electrophiles to the meta position.

The potent activating and directing effect of the amino group typically dominates. Considering the positions on the ring, the C5 position (ortho to the amino group and meta to the bromo and amide groups) is the most likely site for further halogenation. The reaction proceeds through a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion) before a base removes a proton to restore aromaticity. youtube.com

Oxidative Reaction Systems and Free Radical Processes in Benzamide (B126) Chemistry

The amide functional group and the associated aromatic ring can participate in reactions involving oxidative systems and free radical intermediates. These pathways offer alternative methods for functionalization.

Amidyl radicals are a key class of nitrogen-centered radicals that can be generated from amides. nih.gov Common methods for their formation include the oxidation of amides in the presence of a base or the reductive cleavage of N-heteroatom bonds. nih.gov Once formed, these radicals are highly reactive intermediates. The oxidation of amides can proceed through a proton transfer followed by an electron transfer (PT-ET) or a concerted proton-coupled electron transfer (PCET) process. nih.gov

In the context of benzamide derivatives, these radicals can undergo various transformations. For instance, electrochemical methods provide a mild way to generate amidyl radicals for cyclization reactions without requiring stoichiometric chemical oxidants. nih.gov Radical scavenger experiments and labeling studies have been used to confirm the involvement of radical pathways in certain reactions, such as the electrochemical α-oxygenation of benzamides mediated by N-hydroxyphthalimide (NHPI). acs.org

The antioxidant properties of amino-substituted benzamide derivatives have also been investigated. These compounds can scavenge free radicals through mechanisms like hydrogen atom transfer (HAT) or single electron transfer-proton transfer (SET-PT). acs.org The efficiency of these processes is related to the bond dissociation energy (BDE) of the X-H bond and the adiabatic ionization energy (IE) of the molecule. acs.org

Intramolecular Cyclization Pathways for Aminobenzamide Derivatives (e.g., Quinazolinone Formation)

Derivatives of 2-aminobenzamide (B116534), such as this compound, are valuable precursors for the synthesis of heterocyclic compounds, most notably quinazolinones. This transformation involves an intramolecular cyclization that forms a new six-membered ring fused to the existing benzene ring.

The synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides typically involves condensation with a one-carbon component, such as an aldehyde or an alcohol. researchgate.net A plausible and frequently cited mechanism proceeds as follows:

Imine Formation: The primary amino group of the 2-aminobenzamide reacts with an aldehyde to form an imine intermediate. researchgate.netnih.gov

Intramolecular Cyclization: The nitrogen atom of the amide group then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the imine. This step forms a new ring, creating a dihydro-quinazolinone intermediate. researchgate.netnih.gov

Oxidation: The dihydro-quinazolinone intermediate is subsequently oxidized to the final aromatic quinazolin-4(3H)-one product. researchgate.netnih.gov

Various catalytic systems have been developed to promote this reaction, including visible-light-induced methods using photocatalysts like fluorescein (B123965) with an oxidant such as tert-butyl hydroperoxide (TBHP). nih.gov Metal-free and copper-catalyzed systems have also been reported, highlighting the versatility of this synthetic strategy. researchgate.net Another approach involves the reaction of ortho-fluorobenzamides with amides, proceeding through a base-promoted S_NAr reaction followed by cyclization. nih.gov

| Starting Material | Reagent | Catalyst/Conditions | Intermediate | Product |

| 2-Aminobenzamide | Aldehyde | Visible light, Fluorescein, TBHP | Imine, Dihydro-quinazolinone | Quinazolin-4(3H)-one |

| 2-Aminobenzamide | Methanol | Copper catalyst, Cs2CO3, O2 | Imine, Dihydro-quinazolinone | Quinazolin-4(3H)-one |

| 2-Aminobenzamide | Benzoyl Chloride | SBA-Pr-SO3H (solid acid) | - | Quinazolinone |

This table provides an interactive overview of common pathways to Quinazolinone synthesis.

Role of Catalysis and Ligand Effects in Reaction Mechanisms

Catalysis is fundamental to achieving high efficiency, selectivity, and functional group tolerance in reactions involving this compound and its derivatives. Both metal-based and organocatalytic systems are employed, often with specific ligands to modulate the catalyst's activity and selectivity.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions and C-H activation. In the synthesis of phenanthridinone derivatives from secondary benzamides, a dual system of a palladium catalyst and a photoredox catalyst can be used. rsc.org Here, the photocatalyst is believed to control the oxidation state of the palladium, which in turn activates the N-H and C-H bonds necessary for the cyclization. rsc.org Chiral mono-N-protected amino acids (MPAAs) have emerged as effective ligands in palladium-catalyzed enantioselective C-H activation. nih.govresearchgate.net Mechanistic studies suggest these reactions proceed via an initial N-H bond cleavage by a coordinated base (like acetate), followed by the C-H cleavage step. nih.gov The ligand plays a crucial role in accelerating the catalytic turnover. researchgate.net

Copper Catalysis: Copper catalysts are often used for C-N coupling reactions (amination). nih.gov Anionic N1,N2-diarylbenzene-1,2-diamine ligands combined with a mild base can form a stable and reactive copper catalyst that is resistant to deactivation and facilitates the amination of base-sensitive aryl bromides. nih.gov

Photocatalysis: Visible-light photocatalysis offers a green and mild alternative for driving reactions. As mentioned, the synthesis of quinazolinones can be achieved using organic dyes like fluorescein as a photocatalyst. nih.gov Under irradiation, the photocatalyst reaches an excited state and can initiate single electron transfer (SET) processes, generating radical intermediates that drive the reaction forward. nih.gov

The choice of catalyst and ligand is critical as it can influence the reaction pathway, prevent catalyst deactivation, and in the case of chiral ligands, control the stereochemical outcome of the reaction. nih.govnih.gov

Kinetic and Thermodynamic Aspects of Benzamide Derivative Reactions

Understanding the kinetic and thermodynamic parameters of reactions involving benzamide derivatives is essential for controlling reaction outcomes, particularly when multiple products can be formed.

Kinetic vs. Thermodynamic Control: In some reactions, a competition exists between a faster, less stable product (the kinetic product) and a slower-forming, more stable product (the thermodynamic product). masterorganicchemistry.com The reaction outcome can often be influenced by temperature; lower temperatures favor the kinetic product, while higher temperatures allow the system to reach equilibrium and favor the thermodynamic product. masterorganicchemistry.com

Reaction Kinetics: The rate of a reaction is influenced by factors such as the concentration of reactants, temperature, and the presence of a catalyst. For nucleophilic substitution reactions, the mechanism can be unimolecular (S_N1) or bimolecular (S_N2). The rate of an S_N1 reaction is dependent only on the concentration of the substrate, as the rate-determining step is the formation of a carbocation. masterorganicchemistry.com In contrast, the rate of an S_N2 reaction depends on the concentrations of both the substrate and the nucleophile. organic-chemistry.org

Studies on the hydrolysis of N-(hydroxymethyl)benzamide derivatives have shown that the reaction rates are dependent on pH, with catalysis by both hydronium and hydroxide (B78521) ions observed. nih.gov The addition of electron-withdrawing groups to the benzamide structure was found to influence the rate constants of the breakdown. nih.gov

Thermodynamic Parameters: Thermodynamic studies provide insight into the energy changes that occur during a reaction. Key parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined from kinetic studies at different temperatures and provide information about the transition state of the rate-determining step. For example, in ligand substitution reactions of a vitamin B12 analog, the activation parameters were interpreted in terms of a dissociative interchange (Id) mechanism. rsc.org Computational chemistry is also a powerful tool for assessing the thermodynamic feasibility of proposed reaction pathways by calculating the ground state energies of intermediates and products. chemrxiv.org

| Parameter | Description | Implication for Reaction Mechanism |

| Rate Law | Mathematical expression relating reaction rate to reactant concentrations. | Distinguishes between unimolecular (e.g., S_N1) and bimolecular (e.g., S_N2) rate-determining steps. masterorganicchemistry.comorganic-chemistry.org |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A lower Ea, often achieved with a catalyst, leads to a faster reaction rate. |

| Enthalpy of Activation (ΔH‡) | The heat absorbed or released in forming the transition state from the reactants. | Provides information about the bond-breaking and bond-making processes in the transition state. rsc.org |

| Entropy of Activation (ΔS‡) | The change in the degree of randomness in forming the transition state. | A positive ΔS‡ suggests a more disordered, often dissociative, transition state, while a negative value suggests a more ordered, associative one. rsc.org |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction at constant temperature and pressure. | A negative ΔG indicates a spontaneous (thermodynamically favorable) process. |

This table provides an interactive summary of key kinetic and thermodynamic parameters and their significance.

Theoretical and Computational Chemistry Approaches in 4 Amino 2 Bromobenzamide Research

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic properties, which are crucial for understanding chemical reactivity.

In the study of benzamide (B126) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute electronic characteristics. For molecules analogous to 4-Amino-2-bromobenzamide, such as other halogenated 2-aminobenzamides, DFT has been used to confirm structures determined by spectroscopic and X-ray crystallographic techniques.

Key applications of DFT in this context include:

Molecular Electrostatic Potential (MEP) Maps: MEP maps are valuable for predicting reactive sites for electrophilic and nucleophilic attack. These maps visualize the electrostatic potential on the electron density surface, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating sites for nucleophilic attack. For aromatic amines and amides, the oxygen and nitrogen atoms typically represent regions of high electron density.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization. This analysis can elucidate the stability of different conformations and the nature of intramolecular hydrogen bonds.

Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors like chemical potential (μ), hardness (η), and electrophilicity (ω). These parameters, derived from the energies of the frontier molecular orbitals, help in quantifying the reactivity of the molecule.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics of a molecule in its environment, such as in a solvent.

For a flexible molecule like this compound, MD simulations can reveal:

Conformational Preferences: The molecule can adopt various conformations due to the rotation around single bonds, particularly the C-C bond connecting the phenyl ring and the amide group, and the C-N bond of the amino group. MD simulations can identify the most stable or populated conformations in a given environment.

Solvent Effects: The presence of a solvent, like water or DMSO, can significantly influence the conformational landscape by forming hydrogen bonds and other non-covalent interactions with the solute molecule. MD simulations explicitly model these interactions, providing a realistic picture of the molecule's behavior in solution.

Interaction with Biological Macromolecules: If this compound is being studied for its potential as a drug candidate, MD simulations can be used to model its interaction with a target protein. These simulations can help understand the binding mode, calculate binding free energies, and identify key residues involved in the interaction.

The analysis of MD trajectories can involve techniques like Ramachandran plots (for peptides), radius of gyration measurements, and cluster analysis to group similar conformations and understand the dynamic behavior of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzamide Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of newly designed molecules.

For benzamide derivatives, QSAR studies are valuable for designing compounds with enhanced therapeutic properties, such as antimicrobial or anticancer activity. The general workflow for a QSAR study involves:

Data Set Collection: A series of benzamide derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For designing new this compound derivatives, a QSAR model could help identify which substitutions on the phenyl ring or the amide group are likely to improve the desired biological activity.

Analysis of Frontier Molecular Orbitals (FMOs) and Their Implications for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy corresponds to a better electron-donating ability, making the molecule more susceptible to electrophilic attack.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a better electron-accepting ability, making the molecule more reactive towards nucleophiles.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical stability of a molecule. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive.

For molecules analogous to this compound, DFT calculations have shown that the HOMO is often localized on the aminophenyl ring, while the LUMO is distributed over the entire molecule or concentrated on a specific substituent. The HOMO-LUMO transition, therefore, often involves a charge transfer from the aminophenyl moiety to other parts of the molecule.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.25 | Electron-donating capability |

| LUMO Energy | -0.85 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.40 | High kinetic stability and low reactivity |

Note: The values presented are representative for a related brominated aminophenyl derivative and serve as an illustration. Actual values for this compound would require specific calculations.

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions via Computational Methods

Non-covalent interactions, particularly hydrogen bonds, play a critical role in determining the structure, stability, and function of molecules. In this compound, both intramolecular and intermolecular hydrogen bonds are expected.

Computational methods are essential for studying these interactions in detail. DFT calculations can be used to:

Identify and Characterize Hydrogen Bonds: By analyzing the optimized geometry, one can identify short contacts between hydrogen bond donors (like the N-H groups of the amine and amide) and acceptors (like the carbonyl oxygen and the nitrogen of the amino group).

Quantify Interaction Energies: The strength of hydrogen bonds can be estimated using methods like NBO analysis or by calculating the binding energy of hydrogen-bonded dimers.

Studies on related N-unsubstituted 2-aminobenzamides have provided significant insights into the hydrogen bonding patterns. For 2-amino-5-bromobenzamide, X-ray crystallography and DFT calculations confirmed the presence of a strong intramolecular hydrogen bond between the carbonyl oxygen and one of the hydrogens of the adjacent amino group, forming a stable six-membered ring. This type of intramolecular hydrogen bond is highly likely to be present in this compound as well.

Furthermore, these molecules form intermolecular hydrogen bonds in the solid state, creating extended networks that stabilize the crystal structure. The amide group, in particular, is a potent participant in forming intermolecular N-H···O hydrogen bonds.

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Intramolecular | Amino N-H | Carbonyl O | Forms a stable six-membered ring, influences conformation. |

| Intermolecular | Amide N-H | Carbonyl O (of another molecule) | Leads to dimer formation and crystal packing stabilization. |

| Intermolecular | Amino N-H | Carbonyl O (of another molecule) | Contributes to the extended hydrogen-bonding network. |

4 Amino 2 Bromobenzamide As a Building Block in Complex Molecular Synthesis

Precursor Role in the Synthesis of Heterocyclic Compounds

The unique arrangement of reactive sites on 4-Amino-2-bromobenzamide facilitates its use as a precursor for synthesizing a range of heterocyclic compounds. These structures form the core of many biologically active molecules and functional materials.

Isatins: Isatin (B1672199) and its derivatives are important heterocyclic compounds known for their broad spectrum of biological activities. biomedres.usresearchgate.net The synthesis of isatin scaffolds can be achieved through various methods, such as the Sandmeyer and Gassman syntheses. biomedres.us While direct synthesis from this compound is a specific pathway, the general principle involves the cyclization of aniline (B41778) derivatives. The amino group of the benzamide (B126) can undergo reactions to form the core indole (B1671886) structure of isatin. nih.govresearchgate.net

Quinazolinones: Quinazolinones are a significant class of nitrogen-containing heterocyclic compounds with diverse pharmacological properties. researchgate.net this compound is a key starting material for synthesizing these scaffolds. The synthesis often involves the reaction of ortho-halobenzamides with various nitrogen sources. acs.org For instance, copper-catalyzed coupling reactions of o-bromobenzamides with amides or amines can lead to the formation of the quinazolinone ring system. acs.orgorganic-chemistry.org Ullmann cross-coupling reactions using 2-bromo-N-phenylbenzamide and cyanamide (B42294) also provide a route to 2-amino-quinazolin-4(3H)-ones. organic-chemistry.org

| Precursor | Reagents/Catalyst | Product | Reference |

| o-Aminobenzamides | Methanol, [Cp*Ir(2,2'-bpyO)(H2O)] | Quinazolinones | organic-chemistry.org |

| N-substituted o-bromobenzamides | Formamide, CuI/4-hydroxy-l-proline | 3-substituted quinazolinones | organic-chemistry.org |

| 2-Bromo-N-phenylbenzamide | Cyanamide, Copper iodide | 2-Amino-quinazolin-4(3H)-ones | organic-chemistry.org |

Thiazoline Derivatives: Thiazolines are five-membered heterocyclic compounds containing both sulfur and nitrogen, which are prevalent in many biologically active molecules. nih.gov The synthesis of thiazole (B1198619) derivatives often involves the reaction of a thioamide with an α-haloketone. researchgate.net Derivatives of this compound can be functionalized to participate in such cyclization reactions to form thiazole-containing structures. nih.govnanobioletters.com

Isoindolin-1-ones: The isoindolinone scaffold is a core structural motif in numerous natural products and pharmaceutically active compounds. nih.govresearchgate.net Transition metal-catalyzed reactions are frequently employed for their synthesis. nih.govresearchgate.net For example, cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been developed to produce 3-(imino)isoindolin-1-ones. mdpi.com Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides also yields isoindolin-1-one (B1195906) derivatives. organic-chemistry.org These methods highlight the utility of halogenated benzamides like this compound in constructing this heterocyclic system.

| Starting Material | Catalyst/Reagents | Product Class | Reference |

| 2-Bromobenzamides | Cobalt catalyst, Carbodiimides | 3-(Imino)isoindolin-1-ones | mdpi.com |

| 2-Iodobenzamides | Palladium catalyst | 3-Acyl isoindolin-1-ones | organic-chemistry.org |

| Benzamides | Iridium catalyst, Cyclopropanols | Isoindolin-1-ones | organic-chemistry.org |

Integration into Advanced Materials Architectures

The structural features of this compound make it a candidate for incorporation into advanced materials. The aromatic core and reactive functional groups allow it to be polymerized or integrated into larger supramolecular assemblies. The isoindolinone scaffold, which can be synthesized from bromobenzamide precursors, is recognized for its importance in creating functional materials. nih.govresearchgate.net The ability to form well-defined structures through predictable reaction pathways is essential for the bottom-up construction of materials with specific electronic or photophysical properties.

Strategic Intermediate for Agrochemicals and Specialty Chemicals

This compound serves as a strategic intermediate in the synthesis of agrochemicals and other specialty chemicals. Halogenated aromatic compounds are common precursors in the agrochemical industry. For example, 2,6-Difluorobenzamide is an intermediate for benzoylurea (B1208200) pesticides. echemi.com Similarly, the functional groups on this compound can be modified to produce active ingredients for pesticides or herbicides. The broader class of aminobenzamides and their derivatives are recognized as important raw materials and intermediates for pharmaceuticals and dyes. mallakchemicals.com

Contributions to Scaffold Design for Chemical Libraries and Research Probes

In modern drug discovery, the design and synthesis of chemical libraries based on "privileged scaffolds" are crucial for identifying new therapeutic agents. nih.gov this compound and its derivatives, such as the aminobenzamide scaffold itself, are utilized in the creation of these libraries. dovepress.com The ability to readily synthesize a variety of heterocyclic structures like quinazolinones and isoindolinones from this precursor allows for the generation of a diverse collection of molecules for high-throughput screening. nih.govnih.gov Furthermore, the reactivity of the bromine atom allows for the introduction of various functionalities or linker groups, making it suitable for the development of chemical probes designed to interact with specific biological targets. nih.gov While 4-Bromobenzamide has been noted as a non-selective PARP inhibitor and not suitable as a chemical probe on its own, its scaffold is a starting point for more complex and selective designs. chemicalprobes.org The benzamide scaffold, more generally, is a key component in the development of potent and selective kinase inhibitors. nih.gov

Intermolecular Interactions and Solid State Chemistry of 4 Amino 2 Bromobenzamide Analogues

Characterization of Hydrogen Bonding Networks in Benzamide (B126) and Aminobenzamide Crystals

Hydrogen bonding is a predominant intermolecular interaction in benzamide and aminobenzamide crystals, orchestrating the formation of robust and predictable supramolecular assemblies. The amide functional group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), while the amino group provides additional N-H donors.

In the crystal structures of primary amides, the amide-amide hydrogen bond synthon is a recurring and highly stable motif. This typically involves the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds, creating an R22(8) graph set notation. These dimers can then be further extended into tapes or sheets through additional hydrogen bonding interactions.

The introduction of an amino group, as seen in aminobenzamides, significantly influences the hydrogen bonding landscape. Studies on N-unsubstituted 2-aminobenzamides, such as 2-amino-5-bromobenzamide, have revealed the presence of strong intramolecular hydrogen bonds between the amide oxygen and an amino hydrogen, leading to the formation of a six-membered ring. mdpi.com This intramolecular interaction can affect the conformation of the molecule and its ability to form intermolecular hydrogen bonds.

In the solid state, aminobenzamides exhibit extensive intermolecular hydrogen bonding networks. The amide unit can act as both a hydrogen bond donor and acceptor simultaneously. mdpi.com For instance, the amide oxygen can accept a hydrogen bond from the amino group of a neighboring molecule, while the amide N-H protons can donate to the amide oxygen or the amino nitrogen of adjacent molecules. This results in complex three-dimensional networks that contribute to the stability of the crystal lattice. The table below summarizes typical hydrogen bond interactions observed in aminobenzamide crystal structures.

| Hydrogen Bond Type | Donor | Acceptor | Typical Motif |

| Amide-Amide | Amide N-H | Amide C=O | Dimer (R22(8)) |

| Amide-Amino | Amide N-H | Amino N | Chain/Sheet |

| Amino-Amide | Amino N-H | Amide C=O | Chain/Sheet |

| Intramolecular | Amino N-H | Amide C=O | S(6) ring |

Exploration of Halogen Bonding Phenomena in Brominated Benzamide Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of this interaction depends on the polarizability of the halogen atom (I > Br > Cl > F) and the nature of the electron-donating group. In brominated benzamide systems, the bromine atom can participate in various types of halogen bonds, influencing the crystal packing.

The formation of a "σ-hole," a region of positive electrostatic potential on the outermost surface of the halogen atom, is crucial for halogen bonding. This positive region interacts favorably with electron-rich atoms like oxygen, nitrogen, or even another halogen atom. In the context of brominated benzamides, several types of halogen bonding interactions can be envisaged:

Br···O Interactions: The carbonyl oxygen of the amide group is an excellent halogen bond acceptor. The Br···O interaction can compete with or act in concert with hydrogen bonding to direct the supramolecular assembly.

Br···N Interactions: The amino group can also serve as a halogen bond acceptor, leading to Br···N interactions.

Br···Br Interactions: These interactions, also known as Type II halogen bonds, occur when the positive σ-hole of one bromine atom interacts with the negative equatorial region of another. These interactions can link molecules into chains or sheets.

Cocrystallization Strategies and Synthon Design Principles Utilizing Benzamide Motifs

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials without altering the chemical structure of the active molecule. This is achieved by combining two or more different molecules in a stoichiometric ratio in a single crystal lattice. The design of cocrystals relies on the predictable formation of supramolecular synthons, which are robust and recurring patterns of intermolecular interactions.

The benzamide moiety is an excellent building block for cocrystal design due to its capacity to form reliable supramolecular synthons. The most prominent is the amide-amide homosynthon (an R22(8) dimer) and the amide-carboxylic acid heterosynthon. The latter involves a hydrogen bond between the carboxylic acid's hydroxyl group and the amide's carbonyl oxygen, and another between the amide's N-H and the carboxylic acid's carbonyl oxygen.

For aminobenzamides, the presence of the additional amino group offers more possibilities for synthon formation. Cocrystallization with dicarboxylic acids, for example, can lead to the formation of salts or cocrystals depending on the pKa difference between the components. The amino group can be protonated by the acid, leading to charge-assisted hydrogen bonds, which are generally stronger than neutral hydrogen bonds.

In the case of 4-Amino-2-bromobenzamide, cocrystallization strategies could exploit a combination of hydrogen and halogen bonding. Potential coformers could be molecules with complementary functional groups, such as:

Carboxylic acids: To form the robust amide-acid heterosynthon.

Pyridine (B92270) derivatives: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor for the amide or amino N-H groups.

Halogenated molecules: To introduce or enhance halogen bonding interactions.

The predictability of these synthons allows for a rational design approach to new solid forms with tailored properties. The table below illustrates some common supramolecular synthons involving benzamide and aminobenzamide motifs.

| Synthon Type | Interacting Groups | Resulting Motif |

| Homosynthon | Amide + Amide | R22(8) dimer |

| Heterosynthon | Amide + Carboxylic Acid | R22(8) dimer |

| Heterosynthon | Amino + Carboxylic Acid | Salt bridge or R22(8) dimer |

| Heterosynthon | Amide + Pyridine | N-H···N hydrogen bond |

Polymorphism and Crystal Packing Influences on Molecular Self-Assembly

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. The formation of a particular polymorph is influenced by a delicate balance of intermolecular forces and crystallization conditions.

For benzamide and its derivatives, polymorphism is a well-documented phenomenon. The subtle interplay between hydrogen bonding, π-π stacking interactions, and other weaker forces can lead to different packing arrangements with similar lattice energies. The presence of substituents on the benzene (B151609) ring can significantly impact the polymorphic landscape.

In this compound, the amino and bromo substituents are expected to play a crucial role in directing the crystal packing and potentially giving rise to polymorphism. The amino group, with its strong hydrogen bonding capability, will likely be a primary driver of the supramolecular assembly. The bromine atom, through halogen bonding and steric effects, will further modulate the packing.

The relative positioning of these functional groups can lead to different molecular conformations and, consequently, different crystal packing arrangements. For instance, the orientation of the amide group relative to the benzene ring can vary, leading to different patterns of intermolecular interactions. The competition between different hydrogen and halogen bonding motifs can also result in the formation of multiple crystalline forms. The study of polymorphism in analogues provides insights into the factors that favor one packing arrangement over another, which is critical for controlling the solid-state properties of these materials.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Amino 2 Bromobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, providing definitive evidence for the molecular skeleton and the placement of functional groups.

For 4-Amino-2-bromobenzamide, ¹H NMR spectroscopy is expected to reveal distinct signals for the aromatic protons, the amine (-NH₂) protons, and the amide (-CONH₂) protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the amino, bromo, and benzamide (B126) substituents. The protons of the primary amine and amide groups would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbon atom bonded to the bromine atom (C2) expected to be shifted upfield due to the "heavy atom effect". The carbonyl carbon of the amide group would appear at a characteristic downfield shift (typically 165-175 ppm).

Conformational Studies: NMR spectroscopy is also a powerful tool for studying dynamic processes, such as conformational changes. In substituted benzamides, a significant conformational phenomenon is the restricted rotation around the C(O)-N bond of the amide group due to its partial double bond character. This can lead to the existence of different rotational isomers (rotamers). Temperature-dependent NMR studies can provide insight into the energetics of this rotational barrier. For this compound, the presence of the ortho-bromo substituent may influence the preferred orientation of the amide group relative to the aromatic ring due to steric hindrance, a feature that can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

Predicted NMR Data for this compound: While a definitive experimental spectrum is required for absolute assignment, a predicted set of chemical shifts can be estimated based on established principles and data from similar structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 150 |

| Amine (-NH₂) | 4.0 - 5.5 (broad) | N/A |

| Amide (-CONH₂) | 7.5 - 8.5 (broad) | N/A |

| C=O (Amide) | N/A | 168 - 172 |

| C-NH₂ | N/A | 145 - 150 |

| C-Br | N/A | 110 - 120 |

| C-CONH₂ | N/A | 135 - 140 |

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis and Intermolecular Interaction Detection

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These complementary methods are invaluable for identifying characteristic bonds and probing intermolecular forces such as hydrogen bonding.

Functional Group Analysis: The FT-IR and FT-Raman spectra of this compound would be dominated by vibrations characteristic of its primary amine, primary amide, and substituted benzene ring moieties.

N-H Stretching: The amino (-NH₂) and amide (-CONH₂) groups will each exhibit symmetric and asymmetric stretching vibrations, typically appearing in the 3100-3500 cm⁻¹ region. The presence of multiple, often broad, bands in this region is a strong indicator of these functional groups and the influence of hydrogen bonding.

C=O Stretching: A strong absorption in the FT-IR spectrum, typically around 1640-1680 cm⁻¹, is characteristic of the amide I band (primarily C=O stretching). Its exact position can indicate the extent of hydrogen bonding.

N-H Bending: The amide II band, a result of N-H bending and C-N stretching, is expected in the 1550-1620 cm⁻¹ region.

Aromatic Vibrations: C=C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations also provide structural information.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear as a strong band in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Intermolecular Interaction Detection: The position and shape of the N-H and C=O stretching bands are particularly sensitive to intermolecular hydrogen bonding. In the solid state, extensive hydrogen bonding between the amine and amide groups of adjacent molecules is expected, leading to a broadening and shifting of these bands to lower wavenumbers compared to their gas-phase or dilute solution values.

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch (Amine/Amide) | FT-IR/FT-Raman | 3100 - 3500 | Medium to Strong |

| Aromatic C-H Stretch | FT-IR/FT-Raman | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | FT-IR | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | FT-IR | 1550 - 1620 | Medium to Strong |

| Aromatic C=C Stretch | FT-IR/FT-Raman | 1400 - 1600 | Medium |

| C-N Stretch | FT-IR/FT-Raman | 1200 - 1350 | Medium |

| C-Br Stretch | FT-IR/FT-Raman | 500 - 600 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool that provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₇H₇BrN₂O), the calculated monoisotopic mass is approximately 213.9745 u. HRMS can confirm this mass with high precision (typically to within 5 ppm), which serves as a powerful confirmation of the molecular formula. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance, resulting in two peaks (M and M+2) of similar intensity.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments coupled with HRMS allow for the study of the molecule's fragmentation pathways. By inducing fragmentation of the protonated molecular ion [M+H]⁺, a characteristic pattern of product ions is generated, which provides valuable structural information.

A plausible fragmentation pathway for protonated this compound could involve:

Loss of Ammonia (B1221849) (NH₃): Cleavage of the amide group can lead to the loss of ammonia, resulting in a prominent fragment ion.

Loss of Carbon Monoxide (CO): Following the initial loss of NH₃, the resulting acylium ion can lose carbon monoxide.

Loss of Bromine Radical (Br•): Cleavage of the C-Br bond can occur, leading to a fragment ion corresponding to the loss of a bromine atom.

Cleavage of the Benzene Ring: At higher collision energies, fragmentation of the aromatic ring itself can be observed.

Predicted HRMS Fragments for this compound:

| Fragment Ion | Proposed Neutral Loss | Calculated Monoisotopic Mass |

| [C₇H₈BrN₂O]⁺ | (Molecular Ion) | 214.9820 |

| [C₇H₅BrO]⁺ | NH₃ | 199.9551 |

| [C₆H₅Br]⁺ | NH₃, CO | 155.9602 |

| [C₇H₈N₂O]⁺ | Br• | 136.0637 |

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, it is possible to obtain precise data on bond lengths, bond angles, and torsion angles.

Although a specific crystal structure for this compound has not been reported in the publicly available literature, analysis of related structures allows for a well-founded prediction of its key structural features. The benzene ring is expected to be largely planar. The substituents—amino, bromo, and amide groups—will have specific orientations relative to the ring. The C(aryl)-C(amide) and C(amide)-N bonds will define the conformation of the amide group, which is often found to be nearly coplanar with the aromatic ring to maximize conjugation, though steric hindrance from the ortho-bromo group could induce some torsion.

A crucial aspect revealed by X-ray crystallography is the nature of intermolecular interactions that dictate the crystal packing. For this compound, it is highly probable that an extensive network of intermolecular hydrogen bonds would be observed. The amine (-NH₂) and amide (-CONH₂) groups can both act as hydrogen bond donors, while the amide carbonyl oxygen and the amine nitrogen can act as acceptors. These interactions would likely link the molecules into complex one-, two-, or three-dimensional supramolecular architectures.

Hypothetical Crystallographic Data Table for this compound: If a single crystal were analyzed, the following data would be determined. The values presented here are for illustrative purposes based on similar small organic molecules.

| Parameter | Description | Hypothetical Value |

| Crystal System | The geometric category of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a ≈ 8.5, b ≈ 5.2, c ≈ 15.0 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β ≈ 105, γ = 90 |

| V (ų) | The volume of the unit cell. | ≈ 650 |

| Z | The number of molecules per unit cell. | 4 |

| Key Bond Length (C=O) | The distance between the carbonyl carbon and oxygen. | ~1.24 Å |

| Key Bond Length (C-Br) | The distance between the aromatic carbon and bromine. | ~1.90 Å |

| H-Bond Distance (N-H···O) | The distance between donor and acceptor in a hydrogen bond. | ~2.9 Å |

This comprehensive suite of analytical techniques provides a powerful and synergistic approach to fully characterize the chemical compound this compound, from its basic connectivity to its three-dimensional structure and intermolecular interactions.

Emerging Research Avenues and Future Perspectives for 4 Amino 2 Bromobenzamide Chemistry

Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount in medicinal and materials chemistry. For scaffolds like 4-amino-2-bromobenzamide, which are related to 2-bromobenzamides, novel catalytic systems are being developed to overcome the limitations of traditional methods. A significant area of research is the use of transition-metal catalysis to construct complex molecular architectures.

One such advancement is the use of cobalt-catalyzed cyclization reactions of 2-bromobenzamides with carbodiimides to synthesize 3-(imino)isoindolin-1-ones. mdpi.com This method provides a novel pathway to a class of N-heterocycles that have attracted significant attention. mdpi.com The catalytic reaction is proposed to proceed through the formation of a five-membered aza-cobalacycle complex as a key intermediate. mdpi.com The process begins with the reduction of a Co(II) catalyst to an active Co(I) species, which then activates the C-Br bond of the 2-bromobenzamide (B1207801) substrate via oxidative addition. mdpi.com This catalytic cycle demonstrates tolerance to a variety of substituents, offering a versatile tool for generating a library of derivatives. mdpi.com

| Component | Role | Proposed Mechanism Step |

|---|---|---|

| 2-Bromobenzamide Substrate | Starting Material | Provides the core structure and C-Br bond for activation. |

| Carbodiimide | Reactant | Incorporated into the final heterocyclic product. |

| Cobalt Catalyst (Co(II) precatalyst) | Catalyst | Reduced to active Co(I) species to initiate the catalytic cycle. mdpi.com |

| Aza-cobalacycle Complex | Key Intermediate | Formed after oxidative addition of Co(I) to the C-Br bond. mdpi.com |

| 3-(Imino)isoindolin-1-one | Product | Formed via nucleophilic addition and substitution within the complex. mdpi.com |

Future research is also moving towards the design of theoretical novel biomimetic molecules, such as "Octopuzymes," which are composed of multiple catalytic peptides. nih.gov While not yet applied directly to this compound, these artificial enzyme concepts could expand the catalytic space far beyond traditional protein enzymes by incorporating non-natural amino acids and man-made catalysts, offering future possibilities for highly selective syntheses. nih.gov

Exploration of Unconventional Reaction Pathways and Conditions for Derivatization

Derivatization is a critical process for modifying the properties of a core molecule like this compound. Current research is exploring unconventional reagents and reaction conditions to achieve more sensitive and efficient analyses and to create novel molecular entities.

A key area of innovation is the development of new derivatization reagents specifically designed for modern analytical techniques like high-performance liquid chromatography with electrospray ionization mass spectrometry (LC-ESI-MS). nih.gov For instance, novel phosphazene-based reagents have been introduced for the derivatization of amino acids, offering high sensitivity with limits of quantitation around 80 fmol. nih.gov Another example is the development of Ns-MOK-β-Pro-OSu, a reagent designed for the pre-column derivatization of amino acids, enabling highly selective quantification. mdpi.com These advancements highlight a trend towards creating highly specialized reagents that react with specific functional groups under mild conditions to improve analytical performance. nih.govmdpi.com

The study of reaction kinetics is also crucial for optimizing derivatization. For example, analysis of Marfey’s reagent for derivatizing amino acids showed that reaction rates can vary substantially, with some amino acids requiring overnight incubation for the reaction to complete. nih.gov Understanding these kinetics is essential for developing reliable and reproducible derivatization protocols.

Furthermore, unconventional, "green" chemistry approaches are being utilized. The synthesis of a 4-amino-N-[2 (diethylamino) ethyl] benzamide (B126) (procainamide)-tetraphenylborate complex was achieved through an ion-associate reaction in deionized water at room temperature, showcasing a more environmentally friendly synthetic pathway. mdpi.com

| Reagent | Abbreviation | Key Feature | Reference |

|---|---|---|---|

| Dansyl chloride | DNS | Commercially available, widely used. | nih.gov |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Commercially available, common for amino acid analysis. | nih.gov |

| p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate (B1207046) iodide | TAHS | Designed for LC-ESI-MS, provides very low limits of detection. | nih.gov |

| Phosphazene-based reagent | FOSF | Novel reagent with sensitivity comparable to TAHS. | nih.gov |

| 2,5-dioxopyrrolidin-1-yl(4-(((2-nitrophenyl)sulfonyl)oxy)-6-(3-oxomorpholino)quinoline-2-carbonyl)pyrrolidine-3-carboxylate | Ns-MOK-β-Pro-OSu | Novel reagent for UHPLC-HR-MS/MS, allows for highly selective quantification. | mdpi.com |

Expansion of Chemical Space through Advanced Scaffold Hybridization and Structural Diversification

To explore new biological activities and properties, chemists are increasingly turning to scaffold hybridization, a strategy that combines distinct chemical motifs into a single molecule. The aminobenzamide core, present in this compound, serves as a versatile platform for such diversification. This approach can lead to the discovery of compounds with unique, multitarget profiles or enhanced selectivity for a specific biological target. nih.gov

A compelling example is the development of bitopic ligands targeting dopamine (B1211576) receptors. nih.gov In this strategy, a primary pharmacophore, such as an N-(2,3-dichlorophenyl)piperazine nucleus, is linked to a secondary pharmacophore scaffold via a flexible chain. nih.gov This hybridization led to the discovery of potent ligands with either D3R-preferential profiles or interesting multitarget behavior, acting on D2, D3, D4, and serotonin (B10506) receptors. nih.gov Such profiles are promising starting points for developing novel agents for central nervous system disorders. nih.gov

Similarly, the N-substituted aminobenzamide scaffold has been used as a foundation for designing novel inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a key target in managing blood sugar levels. dovepress.com By modifying the aminobenzamide core, researchers can create molecules that interact effectively with the enzyme's active site, which includes a critical hydrophobic pocket. dovepress.com This rational design approach, often aided by computational modeling, allows for the systematic exploration of the chemical space around the core scaffold to optimize inhibitory activity. dovepress.com

The optimization of a 4-amino-pyridazin-3(2H)-one scaffold for fatty acid-binding protein 4 (FABP4) inhibitors further illustrates this principle. researchgate.net Through systematic modification of the core structure, researchers identified a potent analog, demonstrating that even subtle structural changes can significantly impact biological activity. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, accelerating the discovery and design of novel molecules. umich.edu These computational tools are being harnessed to predict molecular properties, generate new chemical structures, and provide insights that guide experimental synthesis. umich.edunih.gov

A cornerstone of predictive chemical design is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov QSAR models use machine learning algorithms to predict the biological activity of new compounds based on their chemical structures, represented by molecular descriptors. nih.gov This allows researchers to screen vast virtual libraries of molecules and prioritize which ones are most promising for laboratory synthesis, dramatically speeding up the drug discovery process. nih.gov

These AI tools also enable simulations with unprecedented accuracy, bridging the gap between computational efficiency and quantum-level detail. umich.edu This provides a microscopic view into the behavior of chemical systems, offering critical insights for the scalable synthesis of next-generation materials. umich.edu For a scaffold like this compound, ML models could be trained to predict reactivity, identify optimal reaction conditions, or design novel derivatives with specific therapeutic or material properties.

| ML/AI Technique | Application | Description | Reference |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Uses molecular descriptors to train models that predict the biological activity of compounds. | nih.gov |

| Deep Neural Networks (DNNs) | Property Prediction & Design | Used in advanced platforms like AlphaFold2 for structure prediction and to design molecules with specific functions. | nih.gov |

| Generative Models (e.g., VAEs, RNNs) | De Novo Design | Generate novel molecular structures with desired properties, such as antimicrobial activity. | umich.edursc.org |

| Reinforcement Learning | Molecule Optimization | Used to generate organic molecules for specific applications, such as redox flow batteries. | umich.edu |

Q & A

Q. What are the optimal synthetic routes for preparing 4-amino-2-bromobenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via bromination of 4-aminobenzamide using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperatures (0–25°C). Catalysts like FeCl₃ or AlCl₃ may enhance regioselectivity for bromination at the ortho position . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity. Yield optimization requires balancing reaction time (typically 6–12 hours) and stoichiometric ratios (1:1.2 substrate-to-bromine) to minimize di-brominated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The amino proton (~δ 5.5–6.5 ppm) and amide proton (~δ 8.0–8.5 ppm) are diagnostic. Bromine’s deshielding effect shifts the ortho aromatic proton to δ 7.8–8.2 ppm .

- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 215.03 (C₇H₆BrN₂O) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) validate the structure .

Q. How does this compound serve as a building block in medicinal chemistry?

- Methodological Answer : The compound’s bromine and amino groups enable diverse functionalization:

- Nucleophilic Aromatic Substitution : Bromine at C2 can be replaced with amines, alkoxides, or thiols to generate analogs for structure-activity relationship (SAR) studies .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces biaryl motifs, useful in kinase inhibitor design .

- Amide Functionalization : Condensation with aldehydes or ketones forms Schiff bases for metal coordination complexes with potential anticancer activity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron density and frontier molecular orbitals. The bromine atom’s σ*-antibonding orbital (LUMO) facilitates nucleophilic attack, while the amino group’s electron-donating resonance (+M effect) directs substitution to the para position relative to the amide. Transition state analysis reveals energy barriers for SNAr vs. radical pathways, aiding solvent/catalyst selection .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Solvent Polarity : Polar solvents (DMF) stabilize charged intermediates in SNAr, while non-polar solvents (toluene) favor radical pathways.

- Catalyst Purity : Trace metals (e.g., Pd in cross-coupling) require rigorous quantification via ICP-MS .

- Byproduct Identification : LC-MS or 2D NMR (HSQC, HMBC) detects di-substituted impurities. Reproducibility is enhanced by standardized protocols (e.g., inert atmosphere for Pd-catalyzed reactions) .

Q. How do steric and electronic effects influence the biological activity of this compound analogs?

- Methodological Answer :

- Steric Effects : Bulkier substituents at C2 (e.g., tert-butyl) reduce binding affinity to enzyme active sites (e.g., PARP inhibitors), validated via X-ray crystallography .

- Electronic Effects : Electron-withdrawing groups (NO₂) at C4 enhance amide resonance, increasing stability in hydrolytic environments (pH 7.4, simulated physiological conditions). Activity correlations are tested via enzymatic assays (IC₅₀ measurements) .

Data-Driven Insights

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 189–194°C (DSC) | |

| LogP (Lipophilicity) | 2.1 ± 0.3 (HPLC) | |

| Solubility (Water) | 1.2 mg/mL (25°C, shake-flask) | |

| TPSA (Topological Surface) | 68.2 Ų (Schrödinger Suite) |

Key Research Challenges

- Regioselectivity in Functionalization : Competing bromine vs. amino group reactivity requires protecting group strategies (e.g., Boc for -NH₂) .

- Scale-Up Limitations : Milligram-scale optima (e.g., 50 mg) may fail at gram-scale due to exothermicity in bromination; microreactors improve heat dissipation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.